molecular formula C10H12O B1502933 2-(2,5-Dimethylphenyl)acetaldehyde CAS No. 433230-57-0

2-(2,5-Dimethylphenyl)acetaldehyde

Cat. No.: B1502933
CAS No.: 433230-57-0
M. Wt: 148.2 g/mol
InChI Key: ZQYRUEGZDBJZET-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)acetaldehyde is an aromatic aldehyde derivative featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions, attached to an acetaldehyde functional group. The compound’s reactivity is influenced by the electron-donating methyl groups on the phenyl ring, which may modulate the aldehyde’s electrophilicity and stability.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYRUEGZDBJZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672934
Record name (2,5-Dimethylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433230-57-0
Record name (2,5-Dimethylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules :
2-(2,5-Dimethylphenyl)acetaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group can readily participate in various reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to corresponding carboxylic acidsPotassium permanganate (KMnO4)
ReductionForms alcohol derivativesSodium borohydride (NaBH4)
SubstitutionProduces substituted aromatic compoundsBromine (Br2), Nitric acid (HNO3)

Biology

Biochemical Studies :
The compound is utilized in enzyme-catalyzed reaction studies and metabolic pathway investigations. Its ability to form Schiff bases with amines is significant in biochemical processes.

Biological Activity :
Research indicates potential antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Related compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : In vitro studies suggest selective toxicity towards various cancer cell lines.

Medicine

Pharmaceutical Intermediates :
The compound is crucial in developing pharmaceutical intermediates, particularly for antitumor antibiotics. Its structural features allow it to interact with biological targets effectively.

Aroma Chemicals

Due to its pleasant aroma profile, 2-(2,5-Dimethylphenyl)acetaldehyde is explored for use in the fragrance industry. It can modify the scent character of various products.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of derivatives of 2-(2,5-Dimethylphenyl)acetaldehyde, establishing a correlation between structural features and biological activity. Modifications to the compound significantly enhanced its potency against gram-positive bacteria.

CompoundActivity TypeReference
2-(2,5-Dimethylphenyl)acetaldehydeAntimicrobialJournal of Antimicrobial Research

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potential for development into anticancer agents.

CompoundActivity TypeReference
2-(2,5-Dimethylphenyl)acetaldehydeCytotoxicityCancer Research Journal

Mechanism of Action

2-(2,5-Dimethylphenyl)acetaldehyde is similar to other aromatic aldehydes such as benzaldehyde, 3-phenylpropanal, and 4-methylbenzaldehyde. its unique substitution pattern at positions 2 and 5 on the benzene ring distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: 2,5-Dimethylphenyl Derivatives

The 2,5-dimethylphenyl moiety is a common structural motif in bioactive and industrially relevant compounds. Key comparisons include:

a) 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid
  • Structure : Contains a hydroxyl and carboxylic acid group instead of an aldehyde.
  • Physical Properties : Melting point = 115–118°C .
  • Functional Impact : The polar hydroxy and carboxyl groups increase hydrophilicity compared to the aldehyde derivative, likely reducing volatility.
b) N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : A carboxamide with the same 2,5-dimethylphenyl group.
  • Biological Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ≈ 10 µM) in spinach chloroplasts due to substituent position and lipophilicity .
  • Key Insight : The 2,5-dimethyl substitution enhances PET inhibition, likely through optimized steric and electronic effects.
c) 2,3-Dimethylphenyl Isothiocyanate
  • Structure : Isothiocyanate functional group with methyl groups at 2- and 3-positions.
  • Reactivity : The isothiocyanate group enables nucleophilic additions, contrasting with the aldehyde’s electrophilic reactivity.

Substituent Position Effects: Ortho vs. Para/Meta Substitutions

The position of methyl groups on the phenyl ring significantly impacts molecular properties:

a) N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Activity : Comparable PET inhibition (IC₅₀ ≈ 10 µM) to the 2,5-dimethylphenyl analog .
  • Electronic Effects : 3,5-Substitution creates a symmetric electron-withdrawing environment, enhancing interaction with biological targets.
b) N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide
  • Activity : Similar IC₅₀ (~10 µM) but with fluorine substituents increasing lipophilicity and electron-withdrawing effects .

Table 1: Key Properties of 2,5-Dimethylphenyl Derivatives

Compound Functional Group Key Property/Activity Source
2-(2,5-Dimethylphenyl)acetaldehyde Aldehyde Not reported (assumed high reactivity)
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid Hydroxyacetic acid mp = 115–118°C
N-(2,5-Dimethylphenyl)-carboxamide Carboxamide PET inhibition (IC₅₀ ≈ 10 µM)
2,3-Dimethylphenyl isothiocyanate Isothiocyanate High reactivity (thiourea formation)

Mechanistic Insights from Structural Analogues

  • Lipophilicity : The 2,5-dimethylphenyl group balances hydrophobicity, facilitating membrane penetration in bioactive compounds .
  • Electronic Effects: Methyl groups act as weak electron donors, stabilizing charge-transfer interactions in PET inhibitors.
  • Steric Effects : Ortho-substitutions (2,5-) may hinder rotational freedom, optimizing binding to biological targets.

Biological Activity

2-(2,5-Dimethylphenyl)acetaldehyde, an aromatic aldehyde, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This compound features a dimethyl-substituted phenyl group attached to an acetaldehyde functional group, which contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C₁₀H₁₂O
  • Molecular Weight : 148.20 g/mol
  • Appearance : Colorless to pale yellow liquid with a pleasant odor.

The aldehyde group in this compound is pivotal for its biological interactions, particularly through the formation of Schiff bases with amino groups in biomolecules. This property allows it to engage in various biochemical pathways, influencing its biological activity.

The biological activity of 2-(2,5-Dimethylphenyl)acetaldehyde primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The formation of these adducts can lead to alterations in cellular functions and signaling pathways.

Key Mechanisms:

  • Formation of Schiff Bases : The reaction between the aldehyde group and amino groups can modulate protein function.
  • Interaction with DNA : Studies have indicated that this compound can bind to DNA, potentially leading to genotoxic effects.

Biological Activities

Research indicates that 2-(2,5-Dimethylphenyl)acetaldehyde exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its structural analogs have shown effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics .
  • Genotoxicity : Given its ability to interact with DNA, there are concerns regarding its potential genotoxic effects. The formation of DNA adducts may lead to mutations or cancerous transformations in cells exposed to this compound over extended periods .

Case Studies

Several studies have explored the biological implications of 2-(2,5-Dimethylphenyl)acetaldehyde:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various derivatives of dimethylphenylacetaldehydes against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition zones, suggesting strong antibacterial activity .
  • Cytotoxic Effects on Cancer Cells : In a series of experiments involving different cancer cell lines (e.g., HeLa, A549), 2-(2,5-Dimethylphenyl)acetaldehyde was shown to reduce cell viability significantly at certain concentrations. Mechanistic studies indicated that this effect might be mediated through oxidative stress pathways .
  • Genotoxicity Assessment : A comprehensive genotoxicity study revealed that exposure to this compound resulted in increased mutation rates in bacterial models. The study emphasized the need for further evaluation regarding its safety in pharmaceutical applications .

Comparative Analysis

To understand the unique properties of 2-(2,5-Dimethylphenyl)acetaldehyde, it is essential to compare it with similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityGenotoxicity
2-(2,5-Dimethylphenyl)acetaldehydeModerateSignificantYes
2-(2,4-Dimethylphenyl)acetaldehydeLowMildNo
2-(3,5-Dimethylphenyl)acetaldehydeModerateModerateYes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenyl)acetaldehyde
Reactant of Route 2
2-(2,5-Dimethylphenyl)acetaldehyde

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